3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-6-4(1-2-8-7)5(3-9-6)10(12)13/h1-3,9H,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXYCLGJEZLZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Nitro 1h Pyrrolo 2,3 C Pyridin 7 Ol and Its Derivatives
Electrophilic Aromatic Substitution Studies on the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine scaffold, also known as 4-azaindole, possesses a fused ring system where an electron-rich pyrrole (B145914) ring is joined to an electron-deficient pyridine (B92270) ring. This inherent electronic dichotomy governs its reactivity towards electrophiles.
The reactivity of the individual heterocyclic components provides a foundational understanding of the fused system. The pyrrole ring is characterized by a six-pi-electron aromatic system distributed over five atoms. The nitrogen atom's lone pair participates in the aromaticity, leading to a high electron density on the ring carbons and making it significantly more reactive towards electrophilic substitution than benzene. researchgate.net Electrophilic attack on pyrrole preferentially occurs at the C2 or C5 positions, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance. quora.com
Conversely, the pyridine ring is an electron-deficient heterocycle. The electronegative nitrogen atom withdraws electron density from the ring carbons, deactivating it towards electrophilic attack. researchgate.net Furthermore, under the acidic conditions often used for electrophilic aromatic substitution, the pyridine nitrogen is protonated, which further increases its electron-withdrawing effect and deactivates the ring. When substitution does occur, it requires harsh conditions and proceeds at the C3 (meta) position, which avoids placing a positive charge on the electronegative nitrogen in the resonance forms of the reaction intermediate. researchgate.netquora.com
In the fused pyrrolo[2,3-c]pyridine system, these reactivities are combined. The pyrrole moiety remains the more reactive part of the scaffold towards electrophiles. Theoretical and experimental studies on related azaindoles, such as 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine), confirm that electrophilic substitution, like nitration or acylation, occurs preferentially on the pyrrole ring at the C3 position. researchgate.net This is because the pyrrole ring is better able to stabilize the intermediate positive charge formed during the reaction. quora.com
The introduction of substituents dramatically modulates the core's reactivity. In 3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol, the pyrrole ring is substituted with a nitro group (-NO₂), and the pyridine ring possesses a hydroxyl group (-OH).
Nucleophilic Reactivity at the Pyrrolo[2,3-c]pyridine Scaffold
The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is greatly enhanced by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com
In this compound, the entire heterocyclic system is rendered highly electron-poor by the C3-nitro group. This potent deactivating group on the pyrrole moiety significantly lowers the electron density across the entire scaffold, thereby activating the pyridine ring for nucleophilic attack. Nucleophilic substitution on nitroarenes is a well-established process, where nucleophiles can add to positions ortho and para to the nitro group. d-nb.infonih.gov In this specific molecule, the pyridine nitrogen itself acts as a powerful electron-withdrawing feature, making the C4 and C6 positions particularly electrophilic and thus prime targets for nucleophiles. The presence of the C3-nitro group further enhances this susceptibility. Therefore, nucleophilic attack is predicted to occur preferentially at the C4 or C6 positions of the pyridine ring.
Tautomerism and Prototropic Equilibria (e.g., Keto-Enol and N-H Tautomerism)
Prototropic tautomerism, the migration of a proton accompanied by the rearrangement of double bonds, is a critical feature of this compound. youtube.com Two principal tautomeric equilibria are at play: N-H tautomerism of the pyrrole ring and the dominant keto-enol tautomerism of the 7-hydroxypyridine moiety.
The most significant equilibrium is the lactam-lactim (keto-enol) tautomerism involving the C7-hydroxyl group. For 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) systems, the equilibrium overwhelmingly favors the pyridone (keto) form over the hydroxypyridine (enol) form. chemtube3d.comwuxibiology.com This preference is due to the aromatic stabilization of the pyridone form and the strength of the C=O double bond. By analogy, this compound is expected to exist predominantly as its keto tautomer, 3-Nitro-1,4-dihydro-pyrrolo[2,3-c]pyridin-7-one . The position of this equilibrium can be influenced by solvent polarity, with polar solvents often further stabilizing the more polar keto form. wuxibiology.commdpi.com
Additionally, the N-H proton on the pyrrole ring can also, in principle, migrate to other nitrogen atoms in the system, although this is generally less favored than the keto-enol equilibrium.
| Tautomeric Form | Structure | Key Features | Relative Stability |
|---|---|---|---|
| Enol Form (7-Hydroxypyridine) | ![]() | Aromatic pyridine ring; -OH group. Named as an 'ol'. | Minor contributor in equilibrium. |
| Keto Form (7-Pyridone) | ![]() | Aromatic pyridone system; C=O group (amide/lactam). | Major contributor in equilibrium. chemtube3d.com |
Stability and Degradation Pathways
Studies on derivatives of the isomeric pyrrolo[3,4-c]pyridine system have shown them to be highly unstable in alkaline media, labile in acidic conditions, and susceptible to photodegradation. The degradation pathways involved the cleavage of the bicyclic pyrrolopyridine ring. The presence of a lactam (amide) bond in the dominant 7-pyridone tautomer suggests a susceptibility to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.
Furthermore, nitroaromatic compounds can be sensitive to light and may undergo complex degradation pathways upon UV irradiation. They can also be reduced under certain conditions. The combination of the nitro group and the lactam functionality suggests that the compound is likely to be sensitive to pH extremes, oxidative and reductive conditions, and light.
Comparative Reactivity Analysis with Isomeric Pyrrolopyridines
The chemical reactivity of pyrrolopyridines is highly dependent on the relative positions of the two nitrogen atoms. A comparison between the pyrrolo[2,3-c]pyridine (4-azaindole) core and its isomers, such as pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-b]pyridine (5-azaindole), highlights these differences.
Pyrrolo[2,3-b]pyridine (7-Azaindole): This is the most studied isomer. Its reactivity closely mimics that of indole (B1671886). Electrophilic substitution occurs readily at the C3 position of the pyrrole ring. researchgate.net The pyridine nitrogen is relatively far from the pyrrole ring, and its deactivating influence is less pronounced compared to other isomers.
Pyrrolo[3,2-b]pyridine (5-Azaindole): In this isomer, the pyridine nitrogen is at position 5. The electronic communication between the rings is different, but the pyrrole ring remains the primary site for electrophilic attack.
The key difference lies in how the pyridine nitrogen's electron-withdrawing effect is transmitted through the scaffold, which alters the precise activation or deactivation at various positions and influences the stability of reaction intermediates.
| Isomer (Common Name) | Structure | Key Reactivity Features |
|---|---|---|
| Pyrrolo[2,3-b]pyridine (7-Azaindole) | ![]() | - Most similar to indole.
|
| Pyrrolo[2,3-c]pyridine (4-Azaindole) | ![]() | - Stronger deactivation of the pyrrole ring by the adjacent pyridine nitrogen.
|
| Pyrrolo[3,2-b]pyridine (5-Azaindole) | ![]() | - Reactivity is intermediate between 4- and 7-azaindoles.
|
| Pyrrolo[3,2-c]pyridine (6-Azaindole) | ![]() | - Synthesis often proceeds via Bartoli or Fischer reactions from substituted nitropyridines. acs.org |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrrolopyridine Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and how they are connected.
Proton (¹H) NMR spectroscopy is fundamental to characterizing the proton environments within a molecule. For a pyrrolopyridine derivative, the ¹H NMR spectrum would reveal distinct signals for each unique proton. The chemical shift (δ) of each signal indicates the electronic environment of the proton, with electron-withdrawing groups like the nitro group (–NO₂) causing nearby protons to appear at a lower field (higher δ value). The integration of each signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling, observed as signal splitting (multiplicity), provides information about adjacent protons, helping to establish the connectivity of the carbon framework. For instance, the coupling patterns between protons on the pyridine (B92270) and pyrrole (B145914) rings would be crucial for confirming the substitution pattern.
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in 3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol would typically produce a distinct signal in the spectrum. The chemical shifts of these signals are highly sensitive to the carbon's hybridization and electronic environment. For example, the carbon atom directly attached to the nitro group would be significantly deshielded and appear at a characteristic downfield shift. Similarly, the carbon bearing the hydroxyl group (or its tautomeric equivalent) would also have a distinct chemical shift. This technique is invaluable for confirming the number of unique carbon atoms and identifying the presence of key functional groups.
Two-dimensional (2D) NMR techniques are essential for solving complex structures by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to piece together fragments of the molecule by identifying neighboring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments establish correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of proton and carbon signals to specific atoms in the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule in solution.
| 2D NMR Technique | Purpose in Structural Elucidation | Information Gained for Pyrrolopyridines |
| COSY | Identifies proton-proton (H-H) spin coupling networks. | Confirms neighboring protons on the pyrrole and pyridine rings. |
| HMQC/HSQC | Correlates protons with their directly attached carbons (¹JCH). | Assigns specific ¹H signals to their corresponding ¹³C signals. |
| HMBC | Shows longer-range coupling between protons and carbons (²⁻³JCH). | Establishes connectivity across quaternary carbons and between rings. |
| NOESY | Detects through-space proximity of protons. | Provides information on the 3D structure and conformation. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). semanticscholar.org This precision allows for the unambiguous determination of a compound's molecular formula from the exact mass of its molecular ion. nih.gov For this compound (C₇H₅N₃O₃), HRMS would be used to confirm the calculated exact mass, thereby validating the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. semanticscholar.orgnih.gov
| Parameter | Information Provided |
| Molecular Ion Peak (M+) | Gives the molecular weight of the compound. |
| Exact Mass (from HRMS) | Allows for the determination of the molecular formula. |
| Fragmentation Pattern | Provides structural information based on how the molecule breaks apart. |
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Ambiguity Resolution
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed 3D model of the molecule, showing the exact positions of atoms and the bond lengths and angles between them. For a compound like this compound, X-ray crystallography would provide unequivocal proof of its structure, confirming the connectivity and the substitution pattern on the pyrrolopyridine core. It would also resolve any stereochemical ambiguities and provide insight into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of specific chemical bonds.
For this compound, a hypothetical analysis would be expected to reveal characteristic vibrational frequencies associated with its key functional groups. However, without experimental data, a detailed table of these frequencies cannot be provided.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3200-3600 |
| N-H (pyrrole) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N (aromatic) | Stretching | 1250-1350 |
| N-O (nitro) | Asymmetric Stretching | 1500-1570 |
| N-O (nitro) | Symmetric Stretching | 1300-1370 |
This table is predictive and not based on experimental data for the specified compound.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV-Vis radiation promotes electrons from the ground state to higher energy excited states. For molecules that fluoresce, the subsequent relaxation of these electrons back to the ground state results in the emission of light.
The electronic spectrum of this compound would be influenced by the conjugated π-system of the pyrrolopyridine core, as well as the electronic effects of the nitro and hydroxyl substituents. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, would be expected to significantly affect the absorption and emission properties compared to the unsubstituted parent molecule. However, specific absorption maxima (λmax) and emission wavelengths are not documented.
Table 2: Hypothetical Electronic Transition Data for this compound
| Spectroscopic Parameter | Expected Observation |
|---|---|
| Absorption Maximum (λmax) | Dependent on solvent polarity, but likely in the UV-Vis range due to the extended conjugated system. |
| Molar Absorptivity (ε) | Would require experimental determination. |
| Emission Maximum (λem) | Would only be present if the compound is fluorescent; the presence of the nitro group may quench fluorescence. |
This table is predictive and not based on experimental data for the specified compound.
Theoretical and Computational Chemistry Studies on 3 Nitro 1h Pyrrolo 2,3 C Pyridin 7 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for calculating properties like molecular energies, electron density, and reaction energetics. For a molecule like 3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol, DFT calculations would be instrumental in predicting its stability and reactivity.
Reactivity descriptors, such as the Fukui function and local softness, can also be derived from DFT calculations. These parameters help in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, thereby predicting its chemical behavior in reactions.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, with a significant effect on the LUMO, making the molecule more susceptible to nucleophilic attack. The distribution of these frontier orbitals across the molecule is also crucial; in many nitro-containing aromatic compounds, the LUMO is predominantly localized on the nitro group and the atoms to which it is attached. nih.gov
A full analysis would involve calculating the energies of these orbitals and mapping their spatial distribution.
Table 1: Hypothetical Frontier Orbital Data (Note: This table is illustrative as specific data for the target compound is unavailable. The values are based on general principles for similar aromatic nitro compounds.)
| Parameter | Predicted Value (eV) | Implication for this compound |
| HOMO Energy | ~ -8.5 | Indicates electron-donating capability, likely centered on the pyrrole (B145914) and hydroxyl-bearing part of the molecule. |
| LUMO Energy | ~ -3.0 | Indicates electron-accepting capability, likely centered on the nitro-substituted pyridine (B92270) ring. |
| HOMO-LUMO Gap | ~ 5.5 | Suggests moderate kinetic stability. A smaller gap would indicate higher reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, visually representing the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, an MEP analysis would likely show:
Negative Potential: Concentrated around the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atom in the pyridine ring. These regions are prone to electrophilic attack.
Positive Potential: Located around the hydrogen atoms, particularly the one attached to the pyrrole nitrogen and the hydroxyl group, making them susceptible to nucleophilic attack or deprotonation.
The analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for predicting the compound's physical properties and its interactions with biological targets.
Molecular Modeling and Simulation
While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior, including conformational changes and interactions with its environment.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a molecule like this compound, the primary source of conformational flexibility would be the rotation around the C-O bond of the hydroxyl group.
An energy landscape is a multi-dimensional surface that represents the potential energy of a system as a function of its atomic coordinates. mdpi.comnih.gov By mapping this landscape, researchers can identify:
Local Minima: Corresponding to stable or metastable conformers.
Saddle Points: Representing the transition states between these conformers.
The energy barriers between conformers determine the rate at which the molecule can interconvert between different shapes at a given temperature. bldpharm.com For the target compound, this analysis would reveal the preferred orientation of the hydroxyl group relative to the pyrrolopyridine ring system and the energy required to change this orientation. This information is vital for understanding how the molecule might fit into a receptor site or interact with other molecules.
The presence of both a hydroxyl group (-OH) and a pyrrole nitrogen-hydrogen (-NH) makes this compound a candidate for proton transfer reactions, either intramolecularly or intermolecularly. The compound can act as both a hydrogen bond donor and acceptor.
Molecular dynamics (MD) simulations can be used to study these dynamic processes. By simulating the motion of the molecule and surrounding solvent molecules over time, one can observe the pathways and timescales of proton transfer. These simulations would clarify which proton (from the -OH or -NH group) is more likely to be transferred and how this process is influenced by the solvent environment.
Solvent effects are crucial as they can significantly alter the stability of different ionic species and the energy barriers for proton transfer. Simulations in different solvents (e.g., polar protic, polar aprotic, nonpolar) would provide a comprehensive understanding of the compound's behavior in various chemical environments. For instance, in aqueous solution, water molecules can form hydrogen bond networks that facilitate proton transfer through Grotthuss-like mechanisms.
In Silico Approaches for Biological Interaction Prediction (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding energetics and the key molecular interactions driving the association.
In a study on new 1H-pyrrole, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,2-e] bohrium.comsigmaaldrich.comdiazepine derivatives, molecular docking was employed to assess their binding affinity to the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The binding energy of a reference compound, erlotinib, was calculated to be -23.49 kcal/mol, providing a benchmark for the newly synthesized compounds. nih.gov Such an approach could be theoretically applied to this compound to estimate its binding affinity against a panel of cancer-related kinases.
A hypothetical docking study of this compound against a kinase target, for example, would involve preparing the 3D structure of the ligand and the protein, performing the docking simulation using software like AutoDock or MOE, and then analyzing the resulting poses and their calculated binding energies. The binding energy values would provide a quantitative measure to rank its potential as an inhibitor.
Table 1: Illustrative Ligand-Protein Binding Affinity Predictions for Pyrrolopyridine Analogs
| Compound Series | Target Protein | Reference Ligand | Reference Binding Energy (kcal/mol) |
| 1H-pyrrole, pyrrolo[3,2-d]pyrimidines | EGFR | Erlotinib | -23.49 nih.gov |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin (Colchicine Site) | Combretastatin A-4 (CA-4) | Not specified, but docking confirmed similar binding mode nih.gov |
Molecular docking can also be used in a reverse-docking approach to identify potential biological targets for a given compound. In this strategy, the ligand of interest is docked against a large library of protein structures to find those with the highest binding affinity.
For derivatives of 1H-pyrrolo[3,2-c]pyridine, molecular modeling studies suggested that they interact with tubulin at the colchicine (B1669291) binding site. nih.gov Specifically, a lead compound from this series was shown to form hydrogen bonds with Thrα179 and Asnβ349 residues of tubulin. nih.gov This identification of tubulin as a potential target was instrumental in guiding the biological evaluation of these compounds as anticancer agents. nih.gov
Similarly, for this compound, a reverse docking screening could be performed. This would involve docking the molecule against a database of known drug targets, such as the Protein Data Bank (PDB), to generate a list of potential interacting proteins. The top-ranked targets could then be prioritized for experimental validation. Given the structural similarities to other kinase inhibitors, it is plausible that kinases would be identified as high-priority potential targets.
Table 2: Examples of Biological Targets Identified for Pyrrolopyridine Scaffolds Through Molecular Docking
| Pyrrolopyridine Scaffold | Identified Biological Target | Key Interacting Residues (Example) | Therapeutic Area |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin (Colchicine Binding Site) | Thrα179, Asnβ349 nih.gov | Anticancer nih.gov |
| Pyrrolo[3,2-d]pyrimidine | EGFR, CDK2 | Met769, Cys773 (for reference ligand in EGFR) nih.gov | Anticancer nih.gov |
| Pyrrolo[3,4-c]pyridine | HIV-1 Integrase | Not specified nih.gov | Antiviral nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
While a specific QSAR model for this compound analogs has not been reported, a study on a series of 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives as anti-HIV-1 agents provides a relevant example of this approach. bohrium.com In this study, a QSAR model was developed using Genetic Function Algorithm (GFA) and Multi-Linear Regression Analysis (MLRA). bohrium.com The resulting model showed a high squared correlation coefficient (R²) of 0.9334 and a good predictive ability, with a predicted R² of 0.8935 for an external test set. bohrium.com
The descriptors used in such models can be constitutional, topological, geometrical, or electronic in nature. The knowledge gained from the QSAR model can elucidate which structural features are important for the desired biological activity. For instance, the model for the anti-HIV agents could reveal the importance of specific substituents and their properties (e.g., size, hydrophobicity, electronic effects) in enhancing the inhibitory activity. This information would be invaluable for the rational design of novel analogs of this compound with potentially improved therapeutic properties.
Table 3: Key Parameters of a QSAR Model for 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives as Anti-HIV Agents
| Parameter | Value |
| Squared Correlation Coefficient (R²) | 0.9334 bohrium.com |
| Adjusted R² | 0.9134 bohrium.com |
| Cross-validated R² (Q²) | 0.8604 bohrium.com |
| Predictive R² (for external test set) | 0.8935 bohrium.com |
Mechanistic Chemical Biology and Biological Target Interaction Studies in Vitro/in Silico Focus
Exploration of Molecular Targets and Pathways Associated with Pyrrolopyridine Scaffolds
The pyrrolopyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This structural motif mimics the endogenous purine (B94841) ring of ATP, making it a frequent component in the design of kinase inhibitors. researchgate.net Consequently, pyrrolopyridine derivatives have been extensively investigated as modulators of various signaling pathways, primarily those involved in cancer and viral infections. researchgate.netnih.gov
A significant area of research has been the development of pyrrolopyridine-based compounds as inhibitors of various kinases, which are key players in cellular signaling pathways that regulate cell growth, proliferation, and survival. researchgate.netnih.gov For example, computational studies have been employed to design novel pyrrolopyridine derivatives as selective inhibitors of Janus kinase 1 (JAK1), a critical component of the JAK/STAT signaling pathway implicated in immune and inflammatory diseases. nih.gov
Furthermore, the pyrrolopyridine scaffold has been utilized in the development of antiretroviral agents. These compounds can target essential viral enzymes such as HIV-1 integrase and reverse transcriptase, which are crucial for the replication of the virus. nih.gov The versatility of the pyrrolopyridine scaffold allows for the design of molecules that can interact with the catalytic sites of these enzymes, thereby inhibiting their function. nih.gov
Despite the broad investigation of the pyrrolopyridine scaffold, no specific molecular targets or pathways have been experimentally determined for 3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol .
Enzyme Inhibition Profiling (In Vitro Studies)
The ability of pyrrolopyridine derivatives to inhibit various enzymes has been a major focus of in vitro studies. This is primarily due to the scaffold's structural similarity to endogenous ligands, allowing for competitive inhibition at enzyme active sites.
The inhibition of kinases is a hallmark of the biological activity of many pyrrolopyridine derivatives. However, no in vitro inhibitory activity against BET (Bromodomain and Extra-Terminal domain) kinases has been reported for compounds with a pyrrolopyridine scaffold.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several studies have identified pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated significant inhibitory activity against FGFR1, 2, and 3. rsc.org
Interactive Table: FGFR Inhibition by Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Cell Proliferation Inhibition (4T1 cells) | Reference |
| 4h | 7 | 9 | 25 | 712 | Yes | rsc.org |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency.
Serum/Glucocorticoid-Regulated Kinase-1 (SGK-1) Inhibition: Research into SGK-1 inhibitors has also explored the pyrrolopyridine scaffold. While specific inhibitory data for this compound is unavailable, related nitro-substituted pyrrolopyridine derivatives have been synthesized, though their SGK-1 inhibitory activity was not reported.
Zipper-Containing Kinase (ZAK) Inhibition: There is currently no direct experimental evidence of ZAK inhibition by pyrrolopyridine derivatives.
Cell Division Cycle 7 (Cdc7) Kinase Inhibition: Pyrrolopyridinone derivatives have been identified as potent and orally active inhibitors of Cdc7 kinase, a key regulator of the S-phase of the cell cycle. This makes them potential antitumor agents.
Interactive Table: Cdc7 Kinase Inhibition by Pyrrolopyridinone Derivatives
| Compound Class | Target | Activity | Therapeutic Potential | Reference |
| Pyrrolopyridinones | Cdc7 Kinase | Potent ATP-mimetic inhibitors | Antitumor agents |
No experimental data is available regarding the inhibition of acetylcholinesterase or butyrylcholinesterase by This compound or other pyrrolopyridine derivatives.
There are no published studies on the glycation inhibition properties of pyrrolopyridine compounds.
No in vitro inhibitory activity has been reported for pyrrolopyridine derivatives, including This compound , against Glucosamine-6-phosphate (GlcN-6-P) synthase or Nitrile Reductase queF. While inhibitors of GlcN-6-P synthase have been identified from various heterocyclic families, pyrrolopyridines have not been among them. nih.govnih.gov Similarly, the nitrile reductase QueF, involved in the biosynthesis of queuosine, has been structurally characterized, but no inhibition by pyrrolopyridine compounds has been described. nih.gov
Nucleic Acid Interactions (e.g., DNA Intercalation)
While there is no specific information on the interaction of This compound with nucleic acids, studies on related compounds suggest that the pyrrolopyridine scaffold has the potential to interact with DNA. The planar nature of the fused ring system is a key feature that can facilitate such interactions.
For example, a series of novel pyrrolo[2,3-b]pyridine analogues have been synthesized and evaluated for their interaction with calf thymus DNA. These studies revealed that certain derivatives could efficiently intercalate into the DNA helix. This mode of action, where a molecule inserts itself between the base pairs of DNA, can lead to the blockage of DNA replication and transcription, ultimately resulting in antiproliferative activity. The specific nature and strength of this interaction are dependent on the substituents attached to the pyrrolopyridine core.
Structure-Mechanism Relationships and Binding Mode Analysis
The unique arrangement of a pyrrolopyridine core, a nitro group, and a hydroxyl group in this compound dictates its potential biological activity. Understanding how this structure interacts with macromolecular targets is key to elucidating its mechanism of action.
While direct studies on this compound are limited, the broader class of pyrrolopyridine derivatives has been shown to interact with various biological targets, primarily through mechanisms such as kinase inhibition and disruption of protein-protein interactions. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer research. researchgate.net Molecular docking studies of these compounds have revealed specific binding modes within the kinase domain. researchgate.net Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities. nih.govsemanticscholar.org These studies suggest that the pyrrolopyridine core of this compound could serve as a scaffold to position other functional groups for optimal interaction with a target protein.
The pyrrole (B145914) moiety, a key component of the core structure, is a versatile pharmacophore found in numerous compounds with anticancer, antimicrobial, and antiviral activities. nih.gov Its ability to participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, allows for significant binding affinity to a range of biological targets. nih.gov
The nitro and hydroxyl groups are critical determinants of the biological activity of this compound.
The hydroxyl group at the 7-position can act as both a hydrogen bond donor and acceptor, enabling specific interactions with amino acid residues in a target protein. This is a common feature in many kinase inhibitors, where the hydroxyl group forms a crucial hydrogen bond with the hinge region of the kinase domain. The positioning of this group on the pyrrolopyridine scaffold is therefore likely to be a key factor in determining target selectivity and potency.
Development of Chemical Probes and Tools for Biological Research
While specific chemical probes derived from this compound have not been extensively documented, the pyrrolopyridine scaffold is a valuable starting point for the design of such tools. Chemical probes are essential for identifying and validating drug targets and for studying cellular pathways. The development of probes based on this scaffold would likely involve the introduction of a reactive group or a reporter tag (like a fluorophore or biotin) to enable covalent labeling of the target protein or its visualization in cells.
High-Throughput Screening Approaches for Target Identification
High-throughput screening (HTS) is a powerful method for identifying the biological targets of a novel compound like this compound. springernature.com This approach involves testing the compound against a large library of purified proteins or in cell-based assays to identify "hits"—instances where the compound modulates the activity of a specific target.
HTS can be performed in various formats:
Biochemical assays: These assays use purified proteins to directly measure the effect of the compound on enzymatic activity or binding.
Cell-based assays: These assays measure a cellular response, such as cell viability, gene expression, or the activation of a signaling pathway, in the presence of the compound.
Once initial hits are identified, they are validated and further characterized to confirm that they are bona fide targets of the compound. This process is crucial for understanding the compound's mechanism of action and for its further development as a potential therapeutic agent.
Perspectives and Future Research Directions
Advanced Synthetic Strategies for Complex Derivatization of 3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol
The functionalization of the pyrrolo[2,3-c]pyridine core has seen significant advancements, moving beyond simple substitutions to complex molecular architectures. nbuv.gov.ua Future work on this compound should leverage these modern synthetic methodologies to create diverse chemical libraries for biological screening. The strategic placement of the nitro and hydroxyl groups provides distinct opportunities for selective chemical modifications.
Advanced synthetic strategies applicable to this scaffold include:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.comnih.gov These could be employed to introduce a variety of aryl, heteroaryl, or amino groups at specific positions on the pyridine (B92270) or pyrrole (B145914) rings, once appropriate halogenated or boronic acid derivatives of the core structure are synthesized. For instance, a Suzuki coupling could be used to attach substituted phenyl rings to the scaffold, a common feature in many kinase inhibitors. nih.govmdpi.com
Directed C-H Activation: This strategy allows for the functionalization of C-H bonds without the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization. Research could focus on developing conditions for the selective C-H activation of the pyrrole or pyridine ring, guided by the existing functional groups.
Modification of Existing Functional Groups: The nitro group can be reduced to an amine, which then serves as a versatile handle for amide bond formation, urea (B33335) synthesis, or further coupling reactions. nih.gov The hydroxyl group can be converted into ethers or esters to modulate solubility and pharmacokinetic properties or used as a directing group for metallation.
Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Passerini reactions, could be adapted to build complex side chains onto the core scaffold in a single step, rapidly increasing molecular diversity. mdpi.com
Table 1: Potential Advanced Synthetic Strategies for Derivatization
| Strategy | Description | Potential Application on this compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between a boronic acid and a halide/triflate. | Introduction of aryl or heteroaryl groups at halogenated positions of the pyrrolopyridine core to explore new interactions with target proteins. nih.govmdpi.com |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds from an aryl halide and an amine. | Attachment of various primary or secondary amines to the scaffold, a key feature in many biologically active molecules. nih.gov |
| Nitro Group Reduction | Conversion of the NO₂ group to an NH₂ group using reducing agents like iron powder or catalytic hydrogenation. | Creates a versatile amino handle for subsequent acylation, sulfonylation, or alkylation to build diverse libraries. nih.gov |
| Hydroxyl Group Alkylation/Acylation | Formation of ether or ester linkages at the 7-ol position. | Modulates physicochemical properties such as lipophilicity and metabolic stability. |
Integrated Computational and Experimental Approaches to Predict and Validate Reactivity and Interactions
To accelerate the drug discovery process, a synergistic approach combining computational modeling and experimental validation is essential. For this compound, this integration can guide the synthesis of more effective and selective derivatives.
Molecular Docking and Dynamics: Before synthesis, virtual screening of derivatives against known protein targets can be performed using molecular docking. nih.govtandfonline.com This helps prioritize compounds with the highest predicted binding affinity. For promising candidates, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. researchgate.net This in-silico filtering helps to eliminate compounds with likely poor pharmacokinetic profiles early in the discovery pipeline, saving time and resources. researchgate.net
Table 2: Integrated Computational and Experimental Workflow
| Step | Computational Method | Experimental Validation | Purpose |
|---|---|---|---|
| 1. Core Analysis | Density Functional Theory (DFT) | Spectroscopic Analysis (NMR, IR) | To understand the fundamental electronic properties and reactivity of the parent scaffold. researchgate.netresearchgate.net |
| 2. Target Identification | Reverse Docking / Pharmacophore Modeling | N/A | To identify potential biological targets for the scaffold by screening against protein databases. |
| 3. Lead Design | Molecular Docking | Chemical Synthesis | To predict the binding modes of virtual derivatives and prioritize candidates for synthesis. nih.govtandfonline.com |
| 4. Lead Optimization | MD Simulations / Free Energy Calculations | In Vitro Biological Assays (e.g., IC₅₀) | To refine compound design based on predicted binding stability and correlate with experimental potency. |
| 5. Profile Assessment | In Silico ADMET Prediction | In Vitro ADME Assays (e.g., microsomal stability, permeability) | To ensure drug-like properties are optimized alongside potency and selectivity. researchgate.net |
Exploration of Novel Biological Pathways Modulated by Pyrrolo[2,3-c]pyridine Derivatives
The broader family of pyrrolopyridines has been shown to interact with a diverse range of biological targets, suggesting that this compound derivatives could modulate numerous cellular pathways. nbuv.gov.uamdpi.com Future research should therefore cast a wide net to identify novel mechanisms of action.
Potential biological areas to explore include:
Kinase Inhibition: Pyrrolopyridine scaffolds are a cornerstone of many kinase inhibitors. nbuv.gov.ua Screening of a library derived from this compound against a broad panel of kinases could identify novel inhibitors for targets implicated in cancer or inflammatory diseases, such as FMS, LRRK2, or FGFR. nih.govacs.orgrsc.org
Epigenetic Modulation: Recently, pyrrolo[2,3-c]pyridines have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator. acs.org Given the therapeutic interest in LSD1 for treating cancers like acute leukemia and small-cell lung cancer, this represents a highly promising avenue of investigation. acs.org
Microtubule Dynamics: Certain derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as inhibitors of tubulin polymerization that bind at the colchicine (B1669291) site. nih.govtandfonline.com These compounds exhibit potent anticancer activity by disrupting microtubule dynamics and inducing cell cycle arrest. nih.govtandfonline.com This suggests that the 6-azaindole (B1212597) core could also be tailored to target the cytoskeleton.
Antiviral Activity: Azaindole structures are present in various antiviral agents. Research could explore the potential of this compound derivatives against a range of viruses, building on the known antiviral activity of related heterocyclic systems. mdpi.com
Table 3: Potential Biological Pathways for Investigation
| Pathway/Target Class | Example Target(s) | Therapeutic Area | Rationale Based on Related Scaffolds |
|---|---|---|---|
| Protein Kinases | CSF1R, FMS, LRRK2, FGFR | Oncology, Neurology, Inflammation | Pyrrolopyridines and pyrrolopyrimidines are well-established kinase inhibitor scaffolds. mdpi.comnih.govacs.orgrsc.org |
| Epigenetic Enzymes | Lysine-Specific Demethylase 1 (LSD1) | Oncology | Pyrrolo[2,3-c]pyridines have been discovered as highly potent and reversible LSD1 inhibitors. acs.org |
| Cytoskeletal Proteins | Tubulin | Oncology | Related pyrrolopyridine isomers act as potent inhibitors of tubulin polymerization. nih.govtandfonline.com |
| Viral Enzymes | Integrase, Polymerase | Infectious Disease | The broader azaindole class is a known pharmacophore in antiviral drug discovery. mdpi.com |
Development of Structure-Based Design Principles for Targeted Modulators
A systematic investigation of the structure-activity relationships (SAR) is fundamental to transforming a hit compound into a lead candidate. For this compound, this involves understanding how each modification to the structure affects its biological activity and selectivity.
Key principles for a structure-based design program include:
Identification of Key Pharmacophoric Elements: Through systematic derivatization and biological testing, it is crucial to determine which parts of the molecule are essential for activity. For example, studies on related FMS kinase inhibitors found that adding a benzamido moiety significantly increased potency, likely by occupying a hydrophobic pocket and forming an additional hydrogen bond. nih.gov Similar "hot spots" for interaction should be identified for the this compound scaffold.
Leveraging Structural Biology: Obtaining X-ray crystal structures of derivatives bound to their biological target is the gold standard for structure-based design. acs.org This provides a precise map of the binding site and reveals key interactions (hydrogen bonds, hydrophobic contacts) that can be optimized. In the absence of a direct LRRK2 structure, for example, a crystallographic surrogate was used to guide inhibitor design. acs.orgebi.ac.uk
Conformationally-Restricted Analogs: The inherent flexibility of molecules can be a liability. Introducing rigidity into the scaffold can lock the molecule in its bioactive conformation, improving potency and selectivity. This has been demonstrated by replacing a flexible bond in a known inhibitor with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold, which maintained potent activity. tandfonline.comsemanticscholar.org
Table 4: Framework for Developing Structure-Based Design Principles
| Principle | Action | Desired Outcome | Example from Related Compounds |
|---|---|---|---|
| Establish Core SAR | Synthesize and test analogs with simple substitutions on all accessible positions. | Identify which positions are sensitive to modification and which groups (donor/acceptor) are preferred. | In c-Met inhibitors, electron-withdrawing groups were found to be critical for potency. researchgate.net |
| Guided Optimization | Use computational docking and/or X-ray crystallography to visualize the binding mode. | Design new derivatives that enhance specific, observed interactions with the target protein. | X-ray structures of pyrrolo[2,3-d]pyrimidines in a CHK1 surrogate guided optimization for LRRK2 inhibition. acs.org |
| Scaffold Hopping & Bioisosterism | Replace parts of the molecule with structurally different but functionally similar groups. | Improve properties like selectivity, solubility, or metabolic stability while maintaining potency. | The 7-azaindole (B17877) core is a well-known bioisostere of indole (B1671886) and pyrrolopyrimidine. nih.gov |
| Conformational Constraint | Introduce rings or rigid linkers to reduce the number of rotatable bonds. | Lock the molecule in its active shape, potentially increasing binding affinity and reducing off-target effects. | A rigid 1H-pyrrolo[3,2-c]pyridine scaffold was used to mimic the bioactive conformation of Combretastatin A-4. tandfonline.comsemanticscholar.org |
Q & A
Q. What synthetic methodologies are effective for preparing nitro-substituted pyrrolopyridine derivatives like 3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol?
Answer: Established routes involve sequential dihydroxylation of allyl-substituted precursors, oxidative cleavage to generate aldehydes, and cyclization under basic conditions. For example, dihydroxylation of 4-allyl-3-aminoisoquinolines followed by Na₂O₂-mediated oxidation in aqueous conditions yields aldehyde intermediates, which undergo cyclization to form the pyrrolopyridine core. Optimization includes adjusting solvent systems (e.g., aqueous/organic mixtures) and reaction temperatures to improve yields . Nitration can be achieved via electrophilic substitution using HNO₃/H₂SO₄ or via direct introduction of nitro groups during intermediate steps, as seen in related pyrrolo[2,3-b]pyridine syntheses .
Q. How should researchers confirm the structural integrity and regiochemistry of synthesized this compound derivatives?
Answer: Combine ¹H/¹³C NMR spectroscopy with high-resolution mass spectrometry (HRMS). For example, ¹H NMR coupling constants (e.g., J = 4.7–5.4 Hz for H-1' and H-5 in pyrrolopyridine derivatives) and chemical shifts (δ 7.08–8.39 ppm for aromatic protons) help assign substituent positions. HRMS ([M+H]⁺ analysis) validates molecular formulas, as demonstrated for structurally analogous compounds (e.g., C₃₃H₂₅N₆O₉ with a calculated mass of 649.1678) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer: Recrystallization using mixed solvents (e.g., 20% ethyl acetate in hexane) effectively isolates solid products. For example, derivatives like 5-methyl-3H-pyrrolo[2,3-c]isoquinoline (melting point 214–215°C) were purified via this method, yielding >95% purity confirmed by NMR .
Advanced Research Questions
Q. How can discrepancies in cytotoxicity data for pyrrolopyridine derivatives across different cancer cell lines be resolved?
Answer: Discrepancies may arise from variations in substituent positions (e.g., nitro vs. morpholino groups) or cell line specificity (e.g., ovarian vs. breast cancer). Standardize assays using identical protocols (e.g., MTT assays at 48-hour exposure) and validate findings with structurally related analogs. For instance, 5-morpholino derivatives showed significant cytotoxicity in ovarian cancer cells (IC₅₀ < 10 µM), while methyl-substituted analogs were less active .
Q. What mechanistic insights explain the biological activity of this compound derivatives?
Answer: Preliminary evidence suggests interaction with enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a target implicated in nucleotide metabolism. Use proteomics (e.g., affinity chromatography or siRNA knockdown) to identify binding partners. Pharmacological profiling (e.g., ROS generation assays) can further elucidate mechanisms .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer: Density functional theory (DFT) calculations model transition states and electron density distributions. For example, nitration regioselectivity in pyrrolo[2,3-b]pyridines was guided by Fukui indices, predicting preferential substitution at the 3-position. Validate predictions with kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. What strategies mitigate challenges in characterizing unstable intermediates during pyrrolopyridine synthesis?
Answer: Employ low-temperature in-situ NMR or cryogenic trapping for reactive intermediates (e.g., aldehydes). For example, intermediates generated via oxidative cleavage of diols were stabilized at –20°C and characterized before cyclization .
Data Contradiction and Validation
Q. How should conflicting NMR data for nitro-pyrrolopyridine derivatives be addressed?
Answer: Discrepancies may stem from tautomerism or solvent effects. Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-dependent shifts. 2D NMR techniques (e.g., COSY, NOESY) resolve connectivity ambiguities. For instance, H-5 and H-6 coupling in 3-nitro derivatives confirmed regiochemistry via NOE correlations .
Q. Why do HRMS data occasionally deviate from theoretical values for pyrrolopyridine derivatives?
Answer: Isotopic impurities or adduct formation (e.g., Na⁺/K⁺) can skew results. Purify samples via preparative HPLC and reanalyze under high-resolution conditions. For example, a deviation of ±0.8 ppm in HRMS ([M+H]⁺ = 649.1686 vs. 649.1678) was attributed to residual solvents, resolved by extended drying .
Methodological Recommendations
Q. What in vitro assays are most reliable for evaluating the therapeutic potential of this compound derivatives?
Answer: Prioritize cell viability assays (e.g., MTT, SRB) across multiple cancer lines (e.g., A2780 ovarian, MCF-7 breast) with positive controls (e.g., cisplatin). Follow up with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Keto form of 3-Nitro-1,4-dihydro-pyrrolo[2,3-c]pyridin-7-one](https://i.imgur.com/example-keto.png)




